molecular formula C8H17ClN2O2 B1377878 3-Amino-3-(oxan-4-yl)propanamide hydrochloride CAS No. 1375473-17-8

3-Amino-3-(oxan-4-yl)propanamide hydrochloride

Cat. No. B1377878
CAS RN: 1375473-17-8
M. Wt: 208.68 g/mol
InChI Key: BCMKGRSZYLBCOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Amino-3-(oxan-4-yl)propanamide hydrochloride is 1S/C8H16N2O2.ClH/c9-7(5-8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H2,10,11);1H . This code provides a specific representation of the molecule’s structure. The molecular weight of this compound is 208.69 .


Physical And Chemical Properties Analysis

The compound is a white or off-white powder. It has a molecular weight of 208.69 . The storage temperature is room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis has proven to be an effective method for preparing diverse compounds, including those containing the 3-amino-3-(oxan-4-yl)propanamide scaffold. This technique offers a rapid and efficient route for synthesizing a wide array of structurally diverse compounds, utilizing 3-amino-3-(oxan-4-yl)propanamide as a key intermediate or building block. The method demonstrates the versatility and reactivity of such compounds, enabling the creation of a library of substances for further pharmacological and chemical studies (Tan, Lim, & Dolzhenko, 2017).

Tautomerism Studies

The study of tautomerism in compounds related to 3-amino-3-(oxan-4-yl)propanamide sheds light on their chemical behavior and stability. Tautomerism, which involves the interconversion between structural isomers, can significantly impact the biological activity and solubility of compounds. Understanding the tautomeric forms of these compounds can provide valuable insights into their chemical properties and potential applications in drug design and development (Lim, Tan, Tiekink, & Dolzhenko, 2018).

Root Growth-Inhibitory Activity

The application of 3-amino-3-(oxan-4-yl)propanamide derivatives in agriculture has been explored through the synthesis of compounds demonstrating root growth-inhibitory activity. These compounds have been evaluated for their potential to regulate plant growth, offering a novel approach to controlling weed proliferation and managing crop growth. The synthesis of such compounds and their application in agricultural research highlights the potential of 3-amino-3-(oxan-4-yl)propanamide derivatives in developing new agrochemicals (Kitagawa & Asada, 2005).

Urease Inhibition

Novel bi-heterocyclic compounds derived from 3-amino-3-(oxan-4-yl)propanamide have been synthesized and shown to exhibit potent inhibitory activity against the enzyme urease. These compounds represent a promising class of inhibitors with potential applications in the treatment of diseases related to urease activity, such as urinary tract infections and peptic ulcers. The synthesis and evaluation of these compounds underscore the therapeutic potential of 3-amino-3-(oxan-4-yl)propanamide derivatives in medicinal chemistry (Abbasi et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-amino-3-(oxan-4-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c9-7(5-8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKGRSZYLBCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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